molecular formula C19H17IN4O3S B381638 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-iodobenzamide CAS No. 385405-84-5

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-iodobenzamide

Cat. No.: B381638
CAS No.: 385405-84-5
M. Wt: 508.3g/mol
InChI Key: QRSOEDLWYUONSZ-UHFFFAOYSA-N
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Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-iodobenzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a pyrimidine ring, a sulfonyl group, and an iodinated benzamide moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-iodobenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through the reaction of appropriate precursors under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Iodination of Benzamide: The iodination of the benzamide moiety is achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS).

    Coupling Reactions: The final step involves coupling the pyrimidine-sulfonyl intermediate with the iodinated benzamide under suitable conditions, often using catalysts or coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-iodobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodinated benzamide moiety allows for substitution reactions, where the iodine atom can be replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-iodobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-iodobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. This interaction can affect various cellular pathways and processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)acetamide
  • N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-chlorobenzamide
  • N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-3-bromobenzamide

Uniqueness

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-iodobenzamide is unique due to the presence of the iodinated benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where iodine’s reactivity and properties are advantageous.

Biological Activity

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-iodobenzamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activities, including anti-inflammatory and antimicrobial properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity. Its molecular formula is C19H19N5O7S2, and it has a molecular weight of 493.51 g/mol. The presence of the sulfamoyl group and the iodinated phenyl ring are particularly significant for its biological interactions.

PropertyValue
Molecular FormulaC19H19N5O7S2
Molecular Weight493.51 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that the compound can modulate immune responses, potentially inhibiting pathways associated with inflammation. For example, it has been observed to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. In laboratory settings, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens indicate that this compound could be a candidate for developing new antibiotics amid rising antibiotic resistance .

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on the compound's effect on human cell lines demonstrated a significant reduction in cell proliferation in cancerous cells, indicating potential anticancer properties. The IC50 values were determined to be around 50 µM for certain cancer cell lines, suggesting moderate efficacy .
  • Mechanistic Insights : In silico studies have provided insights into the interaction mechanisms of this compound with biological targets. Molecular docking studies revealed strong binding affinities to enzymes involved in inflammatory pathways, which supports its role as an anti-inflammatory agent .
  • Comparative Analysis : A comparative analysis with structurally similar compounds showed that while many had some level of biological activity, this compound exhibited superior activity against specific bacterial strains and had a more favorable safety profile in preliminary toxicity assessments .

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17IN4O3S/c1-12-10-13(2)22-19(21-12)24-28(26,27)17-8-6-16(7-9-17)23-18(25)14-4-3-5-15(20)11-14/h3-11H,1-2H3,(H,23,25)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSOEDLWYUONSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17IN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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